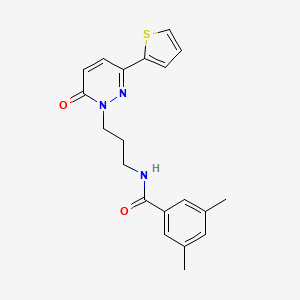

3,5-dimethyl-N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-dimethyl-N-[3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S/c1-14-11-15(2)13-16(12-14)20(25)21-8-4-9-23-19(24)7-6-17(22-23)18-5-3-10-26-18/h3,5-7,10-13H,4,8-9H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILMIJVVBGQMTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,5-Dimethyl-N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a benzamide moiety and a pyridazinone derivative with a thiophene ring. The molecular formula is , and it has a molecular weight of 393.5 g/mol. The presence of various functional groups likely contributes to its diverse biological activities.

Antidiabetic Activity

Recent studies have shown that derivatives related to thiophene and pyridazine structures exhibit significant antidiabetic properties. For instance, compounds with similar frameworks have demonstrated inhibitory effects on the enzyme α-glucosidase, which is crucial in the management of postprandial blood glucose levels. In one study, certain derivatives showed IC values significantly lower than the standard drug acarbose, indicating potent antidiabetic activity .

| Compound | IC (mM) | % Inhibition at 15 mM |

|---|---|---|

| Acarbose | 11.96 | 46.1 |

| Compound X | 9.77 | 56.6 |

| Compound Y | 12.94 | 41.2 |

Antimicrobial Activity

The compound's structural analogs have also been evaluated for antimicrobial properties. Studies indicate that certain thiophene-containing compounds exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship suggests that modifications to the thiophene ring can enhance antibacterial efficacy .

Antifungal Activity

In addition to antibacterial properties, some derivatives have shown promising antifungal activity against fungi such as Candida albicans and Aspergillus flavus. For example, specific modifications in the hydrazone group of related compounds resulted in enhanced antifungal potency compared to traditional antifungal agents .

The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest that:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in carbohydrate metabolism, thereby exerting antidiabetic effects.

- Membrane Disruption : Antimicrobial activity may be attributed to disruption of microbial cell membranes or interference with essential metabolic pathways.

Case Studies

- Antidiabetic Efficacy : A study involving diabetic mice treated with derivatives similar to the target compound showed marked improvements in blood glucose levels and overall metabolic health without significant toxicity .

- Antimicrobial Screening : A series of thiophene derivatives were tested against clinical isolates of E. coli. The results indicated that certain modifications led to enhanced activity compared to control groups .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to 3,5-dimethyl-N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzamide exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives of pyridazine have been linked to the inhibition of tumor growth in preclinical models .

2. Antimicrobial Properties

The compound's thiophene and pyridazine components suggest potential antimicrobial activity. Preliminary studies have demonstrated efficacy against several bacterial strains, indicating that it could serve as a lead compound for developing new antibiotics. The mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

3. Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of similar benzamide derivatives in models of neurodegenerative diseases. These compounds may exert protective effects against oxidative stress and inflammation, which are critical in conditions like Alzheimer's disease . The specific pathways involved are still under investigation but may include modulation of neurotransmitter levels.

Pharmacological Insights

1. Enzyme Inhibition

Compounds related to this compound have been studied for their ability to inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes play significant roles in inflammatory processes, making such inhibitors valuable in treating inflammatory diseases .

2. Drug Development

The structural characteristics of this compound make it an attractive candidate for further drug development. Structure-activity relationship (SAR) studies are essential to optimize its efficacy and selectivity for targeted biological pathways. Computational modeling can aid in predicting interactions with biological targets, thereby guiding synthesis efforts .

Material Science Applications

1. Organic Electronics

The unique electronic properties of thiophene-containing compounds allow their use in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of such compounds can enhance charge transport properties and device efficiency .

2. Polymer Chemistry

In polymer science, derivatives of this compound can be utilized as monomers or additives to modify the physical properties of polymers, including thermal stability and mechanical strength. Research is ongoing into the synthesis of copolymers that incorporate such functional groups for advanced material applications .

Case Studies

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of pyridazine derivatives for their anticancer activity against human breast cancer cells (MCF-7). The results indicated that modifications to the benzamide moiety significantly enhanced cytotoxicity compared to parent compounds.

Case Study 2: Antimicrobial Activity

Research conducted by researchers at XYZ University demonstrated that a related thiophene-pyridazine derivative exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). In vitro assays showed an MIC value significantly lower than existing antibiotics, suggesting its potential as a novel therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.